MS154 -

MS154

Catalog Number: EVT-1535125
CAS Number:
Molecular Formula: C46H54ClFN8O8
Molecular Weight: 901.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS154 is a first-in-class E3 ligase cereblon-recruiting potent and selective epidermal growth factor receptor (EGFR) bifunctional degrader.
Source and Classification

MS154 is categorized as a first-in-class E3 ligase cereblon-recruiting degrader. This classification highlights its unique mechanism of action, which involves the recruitment of cereblon, a component of the ubiquitin-proteasome system, to facilitate the degradation of target proteins. The compound has been identified with the CAS number 2550393-21-8 and is recognized for its high binding affinity to both wild-type and mutant forms of the epidermal growth factor receptor, with dissociation constants (Kd) reported at 1.8 nM for wild-type and 3.8 nM for the L858R mutant .

Synthesis Analysis

Methods and Technical Details

The synthesis of MS154 involves several chemical reactions that create its complex molecular structure. While specific synthetic routes are proprietary, it generally includes:

  1. Construction of Core Structure: The initial step likely involves forming a core scaffold that serves as the backbone for further modifications.
  2. Functionalization: Subsequent steps introduce various functional groups that enhance its binding properties and selectivity towards the epidermal growth factor receptor.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

MS154 has a molecular formula of C46H54ClFN8O8 and a molecular weight of 901.42 g/mol . The chemical structure features multiple functional groups that facilitate its interaction with target proteins:

  • Chlorine Atom: Enhances lipophilicity and binding affinity.
  • Fluorine Atom: May contribute to increased metabolic stability.
  • Ubiquitin Ligase Recruitment Moiety: Essential for its function as a degrader.

The three-dimensional conformation of MS154 allows it to effectively bind to the epidermal growth factor receptor, promoting its degradation through the ubiquitin-proteasome pathway.

Chemical Reactions Analysis

Reactions and Technical Details

MS154 primarily engages in biochemical reactions that lead to the degradation of the epidermal growth factor receptor. The key reactions include:

  1. Binding Reaction: MS154 binds to the epidermal growth factor receptor through non-covalent interactions.
  2. Cereblon Recruitment: Upon binding, MS154 recruits cereblon, which facilitates ubiquitination of the receptor.
  3. Degradation: The tagged epidermal growth factor receptor is then targeted for proteasomal degradation.

These reactions are critical in reducing the levels of active epidermal growth factor receptors on cancer cells, thereby inhibiting their proliferative signaling .

Mechanism of Action

Process and Data

The mechanism of action for MS154 involves several steps:

  1. Target Recognition: MS154 selectively binds to mutant forms of the epidermal growth factor receptor.
  2. Cereblon Engagement: The compound recruits cereblon, leading to ubiquitination of the receptor.
  3. Proteasomal Degradation: The ubiquitinated receptor is subsequently directed to the proteasome for degradation.

This process effectively diminishes signaling pathways associated with tumor growth and survival, making it a promising therapeutic agent against cancers driven by aberrant epidermal growth factor receptor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MS154 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Recommended storage at -20°C for powder form and -80°C when dissolved in solvent for extended periods .

The elemental analysis indicates that MS154 consists primarily of carbon (60.25%), hydrogen (6.15%), and nitrogen (12.14%), reflecting its complex organic structure .

Applications

Scientific Uses

MS154 holds significant promise in scientific research and clinical applications, particularly in oncology:

  • Cancer Therapeutics: As an epidermal growth factor receptor degrader, it is being explored for its potential to treat lung cancers harboring mutant forms of this receptor.
  • Research Tool: It serves as a valuable tool in studying protein degradation pathways and their implications in cancer biology.

The ongoing research into MS154 aims to elucidate its efficacy in various cancer models, potentially leading to new therapeutic strategies against resistant forms of cancer linked to aberrant signaling through the epidermal growth factor receptor .

Introduction to MS154

PROTAC® Technology: Principles and Evolution

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary paradigm in targeted protein degradation, leveraging the cell's endogenous ubiquitin-proteasome system. These heterobifunctional molecules consist of three key elements:

  • A ligand binding the protein of interest (POI)
  • A ligand recruiting an E3 ubiquitin ligase
  • A chemical linker connecting both moieties

Upon binding, the PROTAC induces formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating polyubiquitination of the POI. This ubiquitin tag directs the POI to the 26S proteasome for irreversible degradation. Unlike conventional inhibitors that block protein activity, PROTACs eliminate the entire target protein, including its scaffolding functions. A critical advantage is their catalytic mechanism – a single PROTAC molecule can degrade multiple target proteins, enabling sustained effects at low doses [1] [9].

Since the seminal proof-of-concept study in 2001 [1], PROTAC technology has evolved significantly. Early challenges included identifying suitable E3 ligases and optimizing linkers for efficient ternary complex formation. Key milestones include the development of small-molecule E3 ligands (e.g., for VHL and CRBN ligases) and degraders targeting challenging oncology targets like kinases and transcription factors. Over 20 PROTACs are now in clinical trials, validating this approach [1] [6] [9].

Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors

PropertyTraditional InhibitorsPROTAC Degraders
MechanismOccupancy-driven (blocks active site)Event-driven (induces degradation)
Target ScopePrimarily proteins with enzymatic activityEnzymatic and non-enzymatic proteins (e.g., scaffolds)
ResistanceVulnerable to mutations/overexpressionPotential to overcome mutations and compensatory overexpression
DosingSustained high exposure neededCatalytic, sub-stoichiometric activity
Undruggable TargetsLimited applicabilityBroader potential (binds any surface pocket)

MS154 as a Mutant-EGFR-Targeted Degrader: Discovery Context

MS154 (Compound 10) emerged from a focused effort to develop epidermal growth factor receptor (EGFR) degraders to address resistance in non-small cell lung cancer (NSCLC). Researchers designed MS154 using gefitinib – a first-generation EGFR tyrosine kinase inhibitor (TKI) – as the EGFR-binding moiety. Crucially, gefitinib exhibits higher affinity for mutant EGFR (exon 19 del, L858R) than wild-type (WT) EGFR, providing a selectivity foundation [6].

The E3 ligase ligand chosen was pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This selection was strategic, as CRBN is ubiquitously expressed and has proven tractable for PROTAC development. Structural analysis of the gefitinib-EGFR complex (PDB ID: 4I22) revealed the morpholine group projects toward solvent-accessible regions. The design team replaced this with a piperazine group, creating a synthetic handle for linker attachment [6].

Linker optimization was critical. Among various polyethylene glycol (PEG) and alkyl linkers tested, an 8-methylene chain coupled to thalidomide (a close analog of pomalidomide) yielded MS154. Western blot analysis in the HCC-827 NSCLC cell line (harboring EGFR exon 19 deletion) demonstrated potent EGFR degradation at low nanomolar concentrations. MS154 outperformed shorter-linker analogs, highlighting the importance of linker length and composition for productive ternary complex formation [6].

Table 2: Key Characteristics of MS154

PropertySpecificationSignificance
Target ProteinMutant EGFR (Ex19Del, L858R)Oncogenic driver in NSCLC
E3 LigaseCereblon (CRBN)Widely exploited for PROTAC design
EGFR LigandGefitinib derivativeMutant-selective binding
Linker8-carbon chain attached to thalidomideOptimized for degradation efficiency
Key InnovationFirst CRBN-recruiting EGFR degraderExpands E3 ligase options beyond VHL

Rationale for Mutant-EGFR Selectivity in Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations occur in 10-15% of NSCLC adenocarcinomas, with exon 19 deletions and the L858R point mutation (exon 21) constituting ~85% of activating alterations. These mutations render NSCLC cells addicted to EGFR signaling, creating a therapeutic vulnerability. While EGFR TKIs (gefitinib, erlotinib, osimertinib) show initial efficacy, resistance invariably develops. Major resistance mechanisms include:

  • Secondary mutations (e.g., T790M, C797S) within the ATP-binding pocket
  • Bypass pathway activation (e.g., MET amplification)
  • Histologic transformation (e.g., to small cell lung cancer) [3] [5] [9]

MS154's mutant selectivity stems from multiple factors:

  • Differential Binding Affinity: The gefitinib warhead intrinsically binds mutant EGFR (L858R, Ex19Del) with ~10-fold higher affinity than WT EGFR [6].
  • Ternary Complex Stability: Molecular modeling suggests mutant EGFR forms a more stable MS154-CRBN-EGFR ternary complex than WT EGFR, favoring ubiquitination of the mutant protein.
  • Cellular Context: Oncogene-addicted NSCLC cells exhibit heightened dependence on EGFR, potentially increasing susceptibility to degradation-induced cell death compared to normal cells expressing WT EGFR [6] [8].

Preclinical evidence supports this selectivity. Global proteomic analyses revealed MS154 induced potent degradation of mutant EGFR in HCC-827 cells (Ex19Del) with minimal effects on WT EGFR in normal cell lines. Furthermore, MS154 significantly inhibited proliferation of mutant EGFR-driven NSCLC cells while sparing WT EGFR-expressing cells at equivalent concentrations [6]. This selectivity profile is crucial for minimizing on-target toxicities associated with WT EGFR inhibition (e.g., skin rash, diarrhea), a limitation of earlier generation ATP-competitive TKIs.

Table 3: Proposed Mechanisms Underlying MS154's Mutant-EGFR Selectivity

Mechanism LevelFactorEffect on Selectivity
MolecularHigher gefitinib affinity for mutant EGFRPreferential recruitment of mutant protein
StructuralAltered ternary complex geometry with mutant EGFREnhanced ubiquitination efficiency
CellularOncogenic addiction in NSCLC cellsIncreased vulnerability to degradation
PathwayCompensatory pathways in normal cellsReduced toxicity impact on WT EGFR tissues

The development of MS154 and analogous mutant-selective degraders like DDC-01-163 [8] offers significant promise for overcoming resistance. By degrading rather than inhibiting EGFR, PROTACs can potentially eliminate:

  • Kinase-independent scaffolding functions of EGFR
  • Truncated or mutated variants resistant to ATP-competitive inhibitors
  • Amplified EGFR contributing to resistance via overexpression [1] [6] [9]

MS154 exemplifies the strategic application of PROTAC technology to a well-validated oncology target with high unmet need. Its first-in-class CRBN-recruiting design expands the arsenal against EGFR-mutant NSCLC, providing a chemical tool to explore degradation-based therapeutic strategies.

Properties

Product Name

MS154

IUPAC Name

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide

Molecular Formula

C46H54ClFN8O8

Molecular Weight

901.4 g/mol

InChI

InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)

InChI Key

ALKKWBPMCDDKKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Solubility

Soluble in DMSO

Synonyms

MS154; MS-154; MS 154

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.